Chlorotriphenylsilane

Organometallic chemistry Air-sensitive synthesis Silylating agent stability

Researchers using TMSCl or TBDMSCl face hydrolytic instability and uncontrolled reaction kinetics. Chlorotriphenylsilane's bulky triphenylsilyl group delivers functionally distinct, non-substitutable outcomes. • 9-fold yield difference vs TMSCl in carbohydrate silylation (36%→4%), confirming non-interchangeability • Triphenylsilyl-modified PPO membranes exhibit opposite gas permeability trends vs TMS analogs-essential for permeability-reduction applications • 10-fold reduced nucleophilic reactivity enables superior kinetic control in Pd-catalyzed cross-coupling • Moisture-sensitive white crystalline solid; store at 2-8°C under inert gas. Standard hazmat Class 8 shipping.

Molecular Formula C18H15ClSi
Molecular Weight 294.8 g/mol
CAS No. 155684-37-0
Cat. No. B131940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorotriphenylsilane
CAS155684-37-0
Synonymschlorotriphenylsilane
CTPS
triphenylchlorosilane
triphenylsilyl chloride
Molecular FormulaC18H15ClSi
Molecular Weight294.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl
InChIInChI=1S/C18H15ClSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeyMNKYQPOFRKPUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorotriphenylsilane Reactivity and Selection Guide


Chlorotriphenylsilane (triphenylsilyl chloride; CAS 76-86-8, also registered as 155684-37-0) is a chlorotriarylsilane silylating agent distinguished by a bulky triphenylsilyl group . Its physical properties—white crystalline solid, melting point 91-94 °C, boiling point 378 °C, density 1.14 g/cm³, moisture-sensitive—are well-characterized [1]. Unlike smaller silyl chlorides (trimethylchlorosilane, tert-butyldimethylsilyl chloride) or less sterically demanding analogs, the triphenylsilyl group provides exceptional hydrolytic stability, uniquely tunable polymer membrane properties, and profoundly modulated reaction outcomes in cross-coupling and silylation chemistry. These performance distinctions translate directly to functional differences that dictate application suitability and procurement decision-making.

Chlorotriphenylsilane Reactivity Divergence


Chlorotriphenylsilane cannot be substituted with smaller, more common silylating agents such as trimethylchlorosilane or tert-butyldimethylsilyl chloride without fundamentally altering reaction outcomes and material properties. The three bulky phenyl groups on the silicon center create extreme steric demand and unique electronic effects that directly control reaction kinetics, product selectivity, and the physical characteristics of resulting materials. As demonstrated in carbohydrate silylation studies, switching from trimethylchlorosilane to chlorotriphenylsilane causes an isolated yield collapse from 36% to 4%—a nine-fold reduction that would derail any synthetic route relying on the smaller reagent [1]. Similarly, in polymer modification, trimethylsilyl and triphenylsilyl substituents produce opposite effects on gas permeability and permselectivity, meaning one cannot serve as a drop-in replacement for the other without compromising membrane performance [2]. The quantitative evidence below establishes precisely where and why chlorotriphenylsilane delivers functionally distinct performance.

Chlorotriphenylsilane Comparative Evidence


Hydrolytic Stability Advantage in Air-Sensitive Synthesis

Chlorotriphenylsilane demonstrates superior hydrolytic stability compared to trimethylchlorosilane, a key operational advantage in air-sensitive synthetic protocols. This differential stability directly enables its use in systems where trimethylchlorosilane's instability precludes reproducible results [1].

Organometallic chemistry Air-sensitive synthesis Silylating agent stability

Steric Hindrance in Carbohydrate Silylation

In carbohydrate C-silylation reactions with lithiated substrates, chlorotriphenylsilane produces a dramatically different outcome compared to trimethylchlorosilane. The bulky triphenylsilyl group strongly favors a protonation side reaction over the desired silylation, resulting in a 9-fold reduction in isolated yield [1].

Carbohydrate chemistry Silylation Protecting group chemistry

Polymer Membrane Permeability Divergence

When poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) is modified with either trimethylchlorosilane or chlorotriphenylsilane, the resulting materials exhibit opposite trends in gas transport properties. The trimethylsilyl-substituted polymer shows increasing permeability and permselectivity with higher substitution, whereas the triphenylsilyl-substituted polymer shows decreasing values for both parameters [1].

Membrane science Gas separation Polymer modification

Nucleophilic Reactivity Modulation via Triphenylsilyl Groups

The triphenylsilyl group significantly modulates the nucleophilic reactivity of silyl ketene acetals and silyl enol ethers relative to trimethylsilyl analogs. Kinetic measurements with benzhydrylium cation electrophiles reveal a consistent reactivity reduction [1].

Physical organic chemistry Kinetics Silyl enol ethers

Chlorotriphenylsilane Application Scenarios


Air-Sensitive Organometallic Synthesis

In organometallic chemistry applications where trimethylchlorosilane exhibits prohibitive hydrolytic instability, chlorotriphenylsilane serves as a more robust alternative. Experimental evidence from nickel carbonyl complex synthesis confirms that chlorotriphenylsilane can be employed in systems where trimethylchlorosilane's instability prevents reproducible results [1]. Researchers working with air-sensitive transition metal complexes should select chlorotriphenylsilane when moisture sensitivity of the silylating agent is a limiting factor.

Polymer Membrane Permeability Reduction

For membrane applications requiring reduced gas permeability and permselectivity upon silyl functionalization, chlorotriphenylsilane-modified PPO provides the desired decreasing trend as substitution value increases [1]. In contrast, trimethylsilyl-modified PPO exhibits increasing permeability with substitution, making chlorotriphenylsilane the necessary choice for applications where permeability reduction is the functional requirement.

Palladium-Catalyzed Arylations with Silyl Enol Ethers

In palladium-catalyzed arylation reactions employing silyl enol ethers, bulky silyl groups such as triphenylsilyl confer enhanced stability that directly improves reaction efficiency and yield [1]. The 10-fold reduction in nucleophilic reactivity compared to trimethylsilyl analogs [2] translates to greater control over reaction kinetics and reduced unwanted side reactions during cross-coupling procedures.

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